3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide
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Overview
Description
3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide, also known as CFMB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. CFMB is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon with a diverse range of applications, including in the production of OLEDs, solar cells, and organic semiconductors. CFMB is a white solid with a molecular weight of 343.8 g/mol and a melting point of 170-172°C.
Mechanism of Action
The mechanism of action of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is not well understood, but it is believed to act as a charge carrier in organic electronics. 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has been shown to have a high electron affinity and low ionization potential, which makes it a good candidate for use in p-type organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. However, it has been shown to be non-toxic to human cells at concentrations of up to 1 mM.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is its excellent charge transport properties, which make it a potential candidate for use in organic electronics. However, 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has a low solubility in common solvents, which can make it difficult to work with in the lab.
Future Directions
There are several future directions for research on 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. Another area of research is the optimization of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide for use in organic electronics, such as in the production of more efficient OLEDs and solar cells. Additionally, research on the potential biomedical applications of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide, such as in drug delivery systems, is also an area of interest.
Synthesis Methods
3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide can be synthesized through a multi-step process starting from fluorene. The first step involves the bromination of fluorene to form 9-bromo-fluorene, which is then reacted with methylamine to form N-methyl-9H-fluoren-2-amine. The final step involves the reaction of N-methyl-9H-fluoren-2-amine with 3-chlorobenzoyl chloride to form 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide. The overall yield of this process is around 25%.
Scientific Research Applications
3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has shown potential in various scientific fields due to its unique properties. One of the most promising applications of 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide is in the field of organic electronics. 3-chloro-N-9H-fluoren-2-yl-4-methylbenzamide has been shown to have excellent charge transport properties, making it a potential candidate for use in organic semiconductors and OLEDs.
properties
IUPAC Name |
3-chloro-N-(9H-fluoren-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO/c1-13-6-7-15(12-20(13)22)21(24)23-17-8-9-19-16(11-17)10-14-4-2-3-5-18(14)19/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCYUVPHBSQSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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